molecular formula C12H16N2S B14273442 4-Pyridinecarbonitrile, 2-(hexylthio)- CAS No. 166183-58-0

4-Pyridinecarbonitrile, 2-(hexylthio)-

Cat. No.: B14273442
CAS No.: 166183-58-0
M. Wt: 220.34 g/mol
InChI Key: SWJLEPJNUGXVLM-UHFFFAOYSA-N
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Description

4-Pyridinecarbonitrile, 2-(hexylthio)-: is an organic compound with the molecular formula C12H16N2S It is a derivative of pyridinecarbonitrile, where a hexylthio group is attached to the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridinecarbonitrile, 2-(hexylthio)- typically involves the nucleophilic substitution reaction of 4-pyridinecarbonitrile with hexylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Pyridinecarbonitrile, 2-(hexylthio)- can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 4-Pyridinecarbonitrile, 2-(hexylthio)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized pyridine derivatives.

Biology: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological macromolecules. It may also serve as a ligand in the development of metal complexes for biological applications.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.

Industry: In the industrial sector, 4-Pyridinecarbonitrile, 2-(hexylthio)- can be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Pyridinecarbonitrile, 2-(hexylthio)- depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The hexylthio group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and improving its bioavailability.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

    4-Pyridinecarbonitrile: The parent compound without the hexylthio group.

    2-Pyridinecarbonitrile: A positional isomer with the nitrile group at the second position.

    4-Pyridinecarboxamide: A derivative with a carboxamide group instead of a nitrile group.

Uniqueness: 4-Pyridinecarbonitrile, 2-(hexylthio)- is unique due to the presence of the hexylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications that require interaction with lipid environments. Additionally, the hexylthio group can participate in specific chemical reactions, providing opportunities for further functionalization and derivatization.

Properties

CAS No.

166183-58-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

2-hexylsulfanylpyridine-4-carbonitrile

InChI

InChI=1S/C12H16N2S/c1-2-3-4-5-8-15-12-9-11(10-13)6-7-14-12/h6-7,9H,2-5,8H2,1H3

InChI Key

SWJLEPJNUGXVLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=NC=CC(=C1)C#N

Origin of Product

United States

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